![molecular formula C30H27N3O4S B2906407 2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887890-22-4](/img/structure/B2906407.png)
2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H27N3O4S and its molecular weight is 525.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Sakram et al. (2018) explored the synthesis of novel benzoisoquinoline diones and their antimicrobial properties. The synthesized compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial applications (Sakram et al., 2018).
Serine Proteases Inactivation
Research by Neumann and Gütschow (1994) showed that certain benzoisoquinoline dione derivatives act as inactivators of serine proteases, a class of enzymes involved in various physiological processes. This property highlights their potential in therapeutic applications targeting protease-related disorders (Neumann & Gütschow, 1994).
Cyclization Reactions
Zborovskii et al. (2011) studied the cyclization of benzoisoquinoline diones, revealing insights into the chemical properties and potential for developing new chemical entities through such reactions (Zborovskii et al., 2011).
Visible Light-Promoted Synthesis
Liu et al. (2016) described a visible light-promoted synthesis method for sulfonylmethyl isoquinoline diones, demonstrating an innovative approach in the synthesis of these compounds, which could be useful in various chemical and pharmaceutical applications (Liu et al., 2016).
Cancer Research
Tsou et al. (2009) reported on benzoisoquinoline dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), a protein important in cancer biology. This indicates their potential role in the development of new cancer therapies (Tsou et al., 2009).
Fluorescence Imaging
A study by Yun and Lee (2017) explored benzoisoquinoline-1,3-dione derivatives for their application as thermally activated delayed fluorescent emitters, suggesting their use in advanced imaging technologies (Yun & Lee, 2017).
Crystal Structure Analysis
Zhou et al. (2017) synthesized arylpiperazine compounds with benzoisoquinoline dione derivatives and analyzed their crystal structures, contributing to the understanding of their molecular configurations, which is vital in drug design (Zhou et al., 2017).
DTT Detection and Imaging
Sun et al. (2018) developed a fluorescent probe based on benzoisoquinoline dione for detecting DTT, a reducing agent important in biochemistry, highlighting its application in cellular imaging (Sun et al., 2018).
Density Function Theory and Antimicrobial Studies
Ghabbour and Qabeel (2016) conducted a study focusing on the structural determination and antimicrobial activities of a benzoisoquinoline dione derivative, combining experimental and computational approaches (Ghabbour & Qabeel, 2016).
COX-2 Inhibition
Lazer et al. (1998) identified benzoisoquinoline dione derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, suggesting their therapeutic potential in inflammatory diseases (Lazer et al., 1998).
Propiedades
IUPAC Name |
2-[2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4S/c34-29-26-10-4-6-23-7-5-11-27(28(23)26)30(35)33(29)17-16-22-12-14-25(15-13-22)38(36,37)32-20-18-31(19-21-32)24-8-2-1-3-9-24/h1-15H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORXFWFMMQXBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)
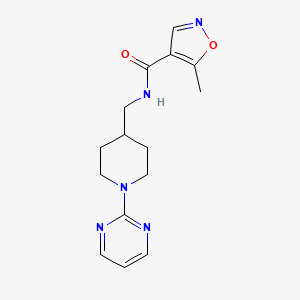
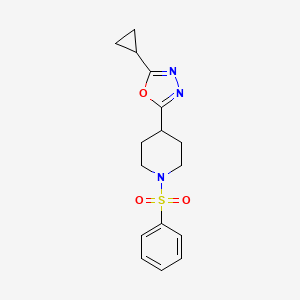
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)

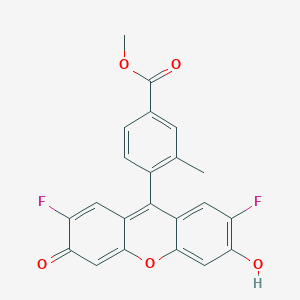
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)
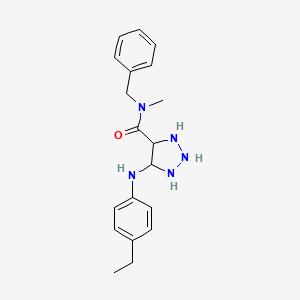
![N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2906335.png)
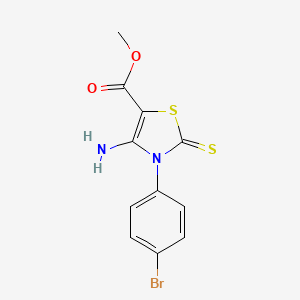

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2906341.png)
![5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2906344.png)
